

# QuEChERS LC-MS/MS cloransulam-methyl residue analysis

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## Compound Focus: Cloransulam-Methyl

CAS No.: 147150-35-4

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## Introduction to the Analytical Method

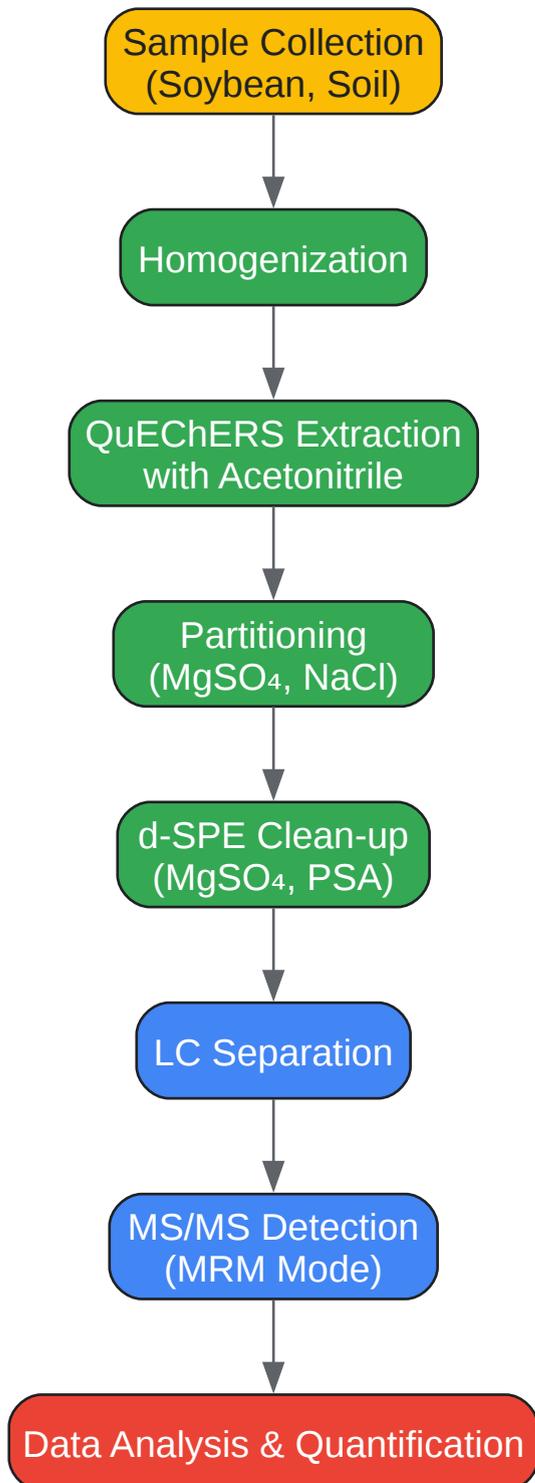
The analysis of pesticide residues in agricultural products is crucial for ensuring food safety and compliance with regulatory Maximum Residue Limits (MRLs). For the herbicide **cloransulam-methyl**, a sulfonanilide herbicide used extensively in soybean cultivation, a robust and efficient analytical method has been developed. The method combines **Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS)** sample preparation with highly sensitive **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** detection [1] [2]. This combination provides a reliable solution for monitoring **cloransulam-methyl** dissipation dynamics and final residues in crops and soil, supporting both regulatory decisions and environmental monitoring [1].

## Principle of the QuEChERS LC-MS/MS Method

The QuEChERS method operates on the principle of acetonitrile extraction followed by a salting-out step-induced partitioning and a dispersive Solid-Phase Extraction (d-SPE) clean-up. This process effectively separates analytes from the complex sample matrix while minimizing co-extractive interferences [3]. The subsequent LC-MS/MS analysis provides high specificity and sensitivity. Liquid Chromatography separates the **cloransulam-methyl** from other components in the extract, and Tandem Mass Spectrometry, operating in

Multiple Reaction Monitoring (MRM) mode, confirms the identity and quantity of the analyte based on its unique precursor and product ion transitions [1] [3]. This entire workflow ensures accurate quantification at trace levels.

The following diagram illustrates the logical workflow of the method, from sample collection to final analysis.



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## Detailed Experimental Protocols

## Sample Preparation and Extraction (QuEChERS)

This protocol is adapted from methods used for soybean, soil, and fruit matrices [1] [2] [3].

### Materials:

- **Samples:** Soybean grain, plant, straw, or soil.
- **Equipment:** Homogenizer, analytical balance, centrifuge, vortex mixer, 50 mL centrifuge tubes.
- **Reagents:** Acetonitrile (LC-MS grade), Magnesium Sulfate ( $\text{MgSO}_4$ , anhydrous), Sodium Chloride ( $\text{NaCl}$ ), Primary Secondary Amine (PSA) sorbent.

### Procedure:

- **Homogenization:** Weigh  $10.0 \pm 0.1$  g of the homogenized sample into a 50 mL centrifuge tube [3].
- **Extraction:** Add 10 mL of acetonitrile to the tube.
- **Vortex:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction [3].
- **Salting-out Partitioning:** Add a salt mixture, typically 1 g of  $\text{NaCl}$  and 4 g of anhydrous  $\text{MgSO}_4$ , to induce phase separation [3].
- **Shake and Centrifuge:** Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm (or higher) for 5 minutes [3].
- **d-SPE Clean-up:** Transfer 1 mL of the supernatant (acetonitrile layer) into a clean tube containing 150 mg of  $\text{MgSO}_4$  and 25 mg of PSA sorbent.
- **Vortex and Centrifuge:** Vortex for 30 seconds and centrifuge again at 4000 rpm for 5 minutes [3].
- **Final Extract:** The resulting supernatant is the cleaned extract, which should be transferred to an LC vial for analysis [3].

## Liquid Chromatography (LC) Conditions

The LC method is optimized to separate **cloransulam-methyl** from matrix interferences.

### Typical Conditions:

- **Column:** Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8  $\mu\text{m}$ ) [3].
- **Mobile Phase A:** Water with 0.1% formic acid [3].
- **Mobile Phase B:** Methanol, Acetonitrile, or a mixture with 0.1% formic acid [4] [3].
- **Gradient Elution:**
  - Start: 95% A, 5% B.
  - Ramp to 5% A and 95% B over 20 minutes.
  - Hold at 5% A and 95% B for 5 minutes.

- Return to initial conditions and re-equilibrate for 5 minutes [3].
- **Flow Rate:** 0.3 mL/min [3].
- **Injection Volume:** 3  $\mu$ L [3].
- **Column Temperature:** Maintained at ambient or controlled temperature (e.g., 40°C).

## Mass Spectrometry (MS/MS) Detection

Detection is performed using a triple quadrupole mass spectrometer for high sensitivity and selectivity in MRM mode.

### Typical Conditions:

- **Ionization Source:** Electrospray Ionization (ESI).
- **Ionization Mode:** Negative (ESI-) or Positive (ESI+), depending on the analyte's properties. **Cloransulam-methyl** is typically detected in negative mode [4].
- **Source Temperature:** 250°C [3].
- **Desolvation Temperature:** 300°C [3].
- **Detection Mode:** Multiple Reaction Monitoring (MRM). Two specific transitions are monitored for each analyte: one for quantification and one for confirmation.
- **MRM Transitions for Cloransulam-methyl:** The specific precursor ion > product ion transitions should be optimized using a standard solution. An example from a patent is the monitoring of ions for quantification and confirmation [4].

## Method Validation Data

The QuEChERS LC-MS/MS method for **cloransulam-methyl** has been rigorously validated. The table below summarizes key performance characteristics as reported in the literature.

Table 1: Validation Parameters for **Cloransulam-methyl** Determination using QuEChERS LC-MS/MS

Parameter	Soybean Grain & Soil [1] [2]	Soybean Straw [1] [2]	General Performance (Related Studies) [5]
Average Recovery	80% - 105%	80% - 105%	75% - 104%
Repeatability (RSDr)	< 11%	< 11%	< 20%

Parameter	Soybean Grain & Soil [1] [2]	Soybean Straw [1] [2]	General Performance (Related Studies) [5]
Reproducibility (RSD_R)	Not specified	Not specified	< 20%
Limit of Detection (LOD)	0.001 mg kg <sup>-1</sup>	0.005 mg kg <sup>-1</sup>	Not specified
Limit of Quantification (LOQ)	Implied from LOD & context	Implied from LOD & context	Not specified

## Application in Residue Analysis

This validated method has been successfully applied to study the environmental fate of **cloransulam-methyl**. Field dissipation studies at three different geospatial locations in China revealed that the herbicide degrades rapidly.

Table 2: Dissipation Dynamics of **Cloransulam-methyl** in Soybean Plant and Soil

Matrix	Dissipation Model	Half-life (T <sub>1/2</sub> )	Final Residues at Harvest
Soybean Plant	First-order kinetics	0.21 - 0.56 days	Not detected or very low
Soil	First-order kinetics / Two-compartment	0.44 - 5.53 days	≤ 0.026 mg kg <sup>-1</sup>
Soybean Grain	-	-	≤ 0.001 mg kg <sup>-1</sup>
Soybean Straw	-	-	≤ 0.005 mg kg <sup>-1</sup>

The data demonstrates that **cloransulam-methyl** dissipates quickly in soybean plants and soil, leading to negligible terminal residue levels in harvested grains. This indicates a low risk of mammalian ingestion exposure from treated crops [1] [2].

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## Troubleshooting and Best Practices

- **Low Recovery:**
    - **Cause:** Inefficient extraction or degradation during the process.
    - **Solution:** Ensure fresh, properly stored solvents and salts. Verify the pH of the extraction; sometimes buffering the QuEChERS method can improve recovery for certain analytes. Minimize the time between extraction and analysis.
  - **Matrix Effects (Ion Suppression/Enhancement):**
    - **Cause:** Co-eluting matrix components affecting ionization in the MS source.
    - **Solution:** Use an effective d-SPE clean-up with PSA to remove organic acids and other polar interferences. Employ matrix-matched calibration standards to compensate for these effects.
  - **Poor Chromatography (Broad or Tailing Peaks):**
    - **Cause:** Column contamination or suboptimal mobile phase/gradient.
    - **Solution:** Guard the analytical column with a pre-column filter. Flush the column regularly. Optimize the starting mobile phase composition and gradient profile to improve peak shape.
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## Conclusion

The QuEChERS method coupled with LC-MS/MS detection provides a fast, simple, and reliable solution for determining **cloransulam-methyl** residues in agricultural and environmental matrices like soybeans and soil [1]. The method meets rigorous validation criteria with satisfactory recovery, precision, and sensitivity. Its application in field studies confirms the rapid dissipation and low persistence of **cloransulam-methyl**, ensuring the safety of the food supply and minimal environmental impact. This protocol serves as a robust guide for researchers and analysts in regulatory and commercial laboratories.

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